3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one
Description
3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is a halogenated quinolinone derivative characterized by bromine substituents at positions 3 and 6 and methyl groups at positions 1 and 3. This compound belongs to the quinolin-2(1H)-one family, a class of heterocyclic molecules with a fused benzene and pyridone ring system.
Properties
IUPAC Name |
3,6-dibromo-1,4-dimethylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c1-6-8-5-7(12)3-4-9(8)14(2)11(15)10(6)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROMAQGZWDIBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=C1C=C(C=C2)Br)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds possess significant antimicrobial properties. 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one has been evaluated for its efficacy against various bacterial strains. A study demonstrated that modifications of the quinoline structure can enhance antibacterial activity, suggesting that this compound could serve as a lead structure for the development of new antimicrobial agents .
Anticancer Properties
Another promising application is in cancer therapy. Quinoline derivatives have shown potential as anticancer agents by targeting specific pathways involved in tumor growth. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has been identified as a potential inhibitor of nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NADPH oxidase), which plays a crucial role in oxidative stress and inflammation-related diseases . Targeting such enzymes could lead to therapeutic strategies for conditions like cardiovascular diseases.
Synthetic Applications
Building Block for Chemical Synthesis
3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one serves as a versatile building block in organic synthesis. Its bromine substituents allow for various cross-coupling reactions, facilitating the formation of more complex structures. Studies have reported successful applications in Suzuki-Miyaura coupling reactions to generate diverse quinoline derivatives with enhanced biological activities .
Fluorogenic Probes Development
The compound's structure can be modified to create fluorogenic probes used in biological imaging. By incorporating fluorescent moieties into the quinoline framework, researchers can track cellular processes and visualize biochemical interactions in real-time .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that modifications to the quinoline scaffold enhance apoptotic effects on cancer cell lines. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of NADPH oxidase; potential therapeutic implications for oxidative stress-related diseases. |
| Study 3 | Synthesis Methodology | Showed efficient synthesis routes for producing modified quinoline derivatives with improved yields and purities. |
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and quinoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Melting Points: Methoxy-substituted analogs (e.g., 1e, 1h) exhibit higher melting points (188–190°C, 118–120°C) compared to non-polar methylated derivatives (1d: 132–134°C), likely due to increased hydrogen bonding capacity .
Aromatase Inhibition
- 5,6,8-Trimethoxy-1,4-dimethylquinolin-2(1H)-one: Exhibits potent aromatase inhibitory activity (IC₅₀ = 100 nM), attributed to methoxy groups enhancing binding affinity via hydrogen bonding and hydrophobic interactions .
- Predicted activity could be moderate compared to methoxy analogs.
Antimicrobial Potential
- 2,5-Diamino-3,6-dibromo-1,4-benzoquinones: Show antimicrobial activity against bacterial and fungal strains, suggesting brominated quinones (and by extension, brominated quinolinones) may disrupt microbial electron transport chains .
- Methoxy Derivatives: Limited evidence for antimicrobial activity, highlighting bromine’s role in enhancing such effects.
Biological Activity
3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various research findings.
Synthesis
The synthesis of 3,6-dibromo-1,4-dimethylquinolin-2(1H)-one typically involves bromination and methylation steps applied to quinoline derivatives. The compound can be synthesized through a multi-step process that includes the formation of the quinoline core followed by the introduction of bromine and methyl groups at specific positions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3,6-dibromo-1,4-dimethylquinolin-2(1H)-one. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for 3,6-dibromo-1,4-dimethylquinolin-2(1H)-one were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent antiproliferative effects.
The mechanism by which 3,6-dibromo-1,4-dimethylquinolin-2(1H)-one exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to increased rates of cell death.
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell cycle progression and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, 3,6-dibromo-1,4-dimethylquinolin-2(1H)-one has shown promising antimicrobial activity against various pathogens:
- Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Results indicated that it possesses significant antibacterial properties with MIC values comparable to established antibiotics.
Case Studies
Several case studies have explored the biological activity of 3,6-dibromo-1,4-dimethylquinolin-2(1H)-one:
- Study on Anticancer Effects : A study involving human leukemia cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at G2/M phase.
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties revealed that it effectively inhibited the growth of multidrug-resistant bacterial strains.
Q & A
Q. What are the most reliable synthetic routes for 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one, and how do reaction conditions influence yield?
Q. How do electronic effects of substituents influence the reactivity of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one in cross-coupling reactions?
-
Methodological Answer : The electron-withdrawing bromine atoms deactivate the quinolinone core, making Suzuki-Miyaura couplings challenging. Palladium catalysts (e.g., Pd(PPh₃)₄) with strong bases (K₂CO₃) in toluene/ethanol at 80°C are required. For example, coupling with phenylboronic acid achieves ~60% yield at the 6-position due to steric hindrance at the 3-position . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .
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Data Contradiction Analysis : Conflicting reports on coupling efficiency may arise from solvent polarity (DMF vs. toluene) or ligand choice (XPhos vs. SPhos). Systematic screening of ligands/solvents is recommended .
Q. What strategies resolve contradictions in antimicrobial activity data for halogenated quinolinones?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines:
Use Mueller-Hinton broth for bacterial strains.
Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO).
Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. How can researchers optimize catalytic hydrogenation of the quinolinone core without dehalogenation?
- Methodological Answer : Selective hydrogenation of the lactam ring while preserving C-Br bonds requires:
- Catalyst : PtO₂ or Pd/C (10% wt) at low H₂ pressure (1–2 atm).
- Solvent : Acetic acid enhances protonation of the lactam carbonyl, reducing catalyst poisoning.
- Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane). Yields >70% are achievable with <5% debromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
